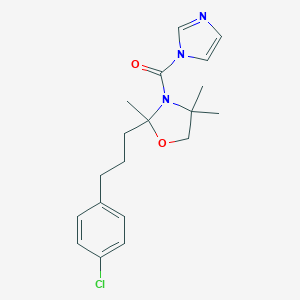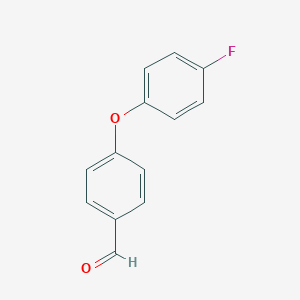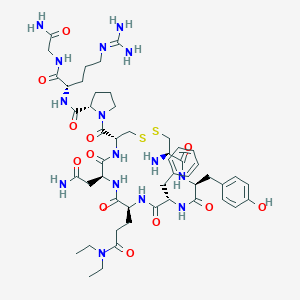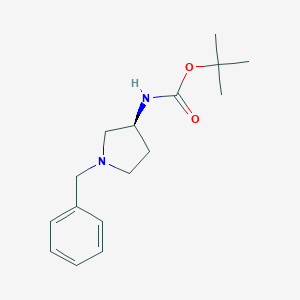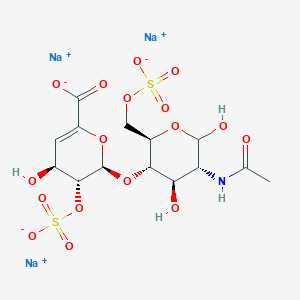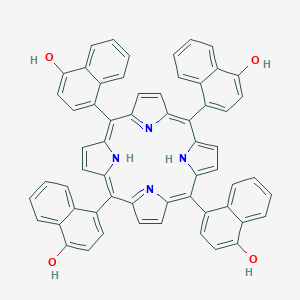
4-Hydroxy-1-naphthylporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1-naphthylporphyrin (HNP) is a type of porphyrin, which is a heterocyclic macrocycle molecule consisting of four pyrrole rings linked by methine bridges. HNP is a synthetic derivative of natural porphyrins, and it has attracted significant attention in the scientific community due to its unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1-naphthylporphyrin depends on its application. In photodynamic therapy, 4-Hydroxy-1-naphthylporphyrin absorbs light energy and transfers it to molecular oxygen, leading to the production of singlet oxygen, which is highly reactive and can cause oxidative damage to cells. In catalysis, 4-Hydroxy-1-naphthylporphyrin acts as a catalyst by providing a suitable environment for the reactants to undergo the desired chemical transformation. In molecular electronics, 4-Hydroxy-1-naphthylporphyrin can be used as a molecular wire to transport electrons between two electrodes.
Efectos Bioquímicos Y Fisiológicos
4-Hydroxy-1-naphthylporphyrin has been shown to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications. In vitro and in vivo studies have demonstrated that 4-Hydroxy-1-naphthylporphyrin can selectively target cancer cells and induce cell death upon exposure to light. 4-Hydroxy-1-naphthylporphyrin has also been shown to have antioxidant properties and can protect cells from oxidative damage. Furthermore, 4-Hydroxy-1-naphthylporphyrin has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Hydroxy-1-naphthylporphyrin in lab experiments include its high stability, low toxicity, and ease of synthesis. 4-Hydroxy-1-naphthylporphyrin can also be modified to introduce specific functional groups for desired applications. However, the limitations of using 4-Hydroxy-1-naphthylporphyrin include its relatively low solubility in aqueous solutions, which can limit its use in biological systems. In addition, the synthesis of 4-Hydroxy-1-naphthylporphyrin can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
For the research on 4-Hydroxy-1-naphthylporphyrin include the development of new synthesis methods to improve its solubility and biocompatibility, the exploration of its potential applications in imaging and diagnosis, and the investigation of its interactions with biological molecules and systems. Furthermore, the use of 4-Hydroxy-1-naphthylporphyrin in combination with other therapeutic agents, such as chemotherapy drugs, may lead to improved treatment outcomes for various diseases.
Métodos De Síntesis
4-Hydroxy-1-naphthylporphyrin can be synthesized through a series of chemical reactions, starting from commercially available 4-hydroxy-1-naphthoic acid and pyrrole. The reaction involves the condensation of the two compounds in the presence of a strong acid catalyst, such as sulfuric acid or trifluoroacetic acid. The resulting product is then subjected to oxidation and metalation to form the final 4-Hydroxy-1-naphthylporphyrin molecule.
Aplicaciones Científicas De Investigación
4-Hydroxy-1-naphthylporphyrin has been extensively studied for its potential applications in various fields of science, including photodynamic therapy, catalysis, and molecular electronics. In photodynamic therapy, 4-Hydroxy-1-naphthylporphyrin can be used as a photosensitizer to generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. In catalysis, 4-Hydroxy-1-naphthylporphyrin has been shown to exhibit high activity and selectivity in various reactions, such as oxidation and reduction. In molecular electronics, 4-Hydroxy-1-naphthylporphyrin can be used as a building block for the fabrication of nanoscale electronic devices.
Propiedades
Número CAS |
128890-04-0 |
|---|---|
Nombre del producto |
4-Hydroxy-1-naphthylporphyrin |
Fórmula molecular |
C60H38N4O4 |
Peso molecular |
879 g/mol |
Nombre IUPAC |
4-[10,15,20-tris(4-hydroxynaphthalen-1-yl)-21,23-dihydroporphyrin-5-yl]naphthalen-1-ol |
InChI |
InChI=1S/C60H38N4O4/c65-53-29-17-41(33-9-1-5-13-37(33)53)57-45-21-23-47(61-45)58(42-18-30-54(66)38-14-6-2-10-34(38)42)49-25-27-51(63-49)60(44-20-32-56(68)40-16-8-4-12-36(40)44)52-28-26-50(64-52)59(48-24-22-46(57)62-48)43-19-31-55(67)39-15-7-3-11-35(39)43/h1-32,61,64-68H |
Clave InChI |
RVNXWLPWEDUDCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C9=CC=CC=C98)O)C1=CC=C(C2=CC=CC=C21)O)C=C5)C1=CC=C(C2=CC=CC=C21)O)N4 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2O)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C9=CC=CC=C98)O)C1=CC=C(C2=CC=CC=C21)O)C=C5)C1=CC=C(C2=CC=CC=C21)O)N4 |
Sinónimos |
4-hydroxy-1-naphthylporphyrin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



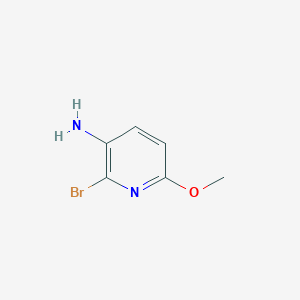

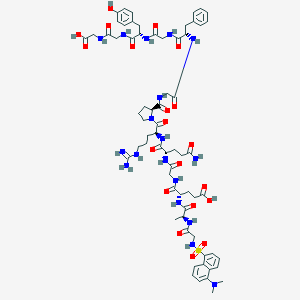
![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)
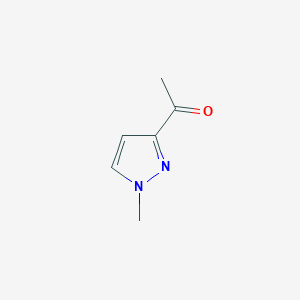
![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B144900.png)
![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)

